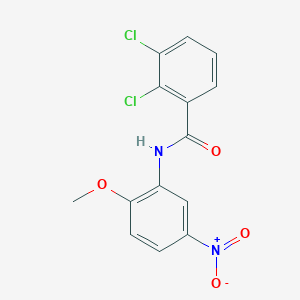

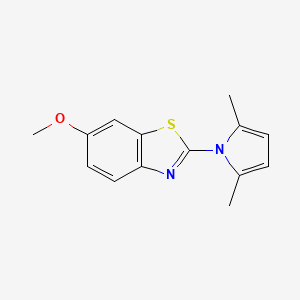

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide, commonly known as DMNB, is a chemical compound that has been widely used in scientific research applications. DMNB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound is mainly used as a fluorescent probe for detecting protein conformational changes and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of DMNB is based on its ability to bind to proteins through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Upon binding to a protein, DMNB undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift can be used to monitor changes in the protein conformation, ligand binding, and protein-protein interactions.

Biochemical and Physiological Effects

DMNB has no known biochemical or physiological effects on living organisms. This compound is not toxic and does not interact with biological systems in any significant way. DMNB is a purely synthetic compound that is used exclusively for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMNB has several advantages as a fluorescent probe for protein-ligand interactions. This compound is highly sensitive to changes in the microenvironment of the protein, and can be used to monitor conformational changes and ligand binding in real time. DMNB is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs.

However, DMNB also has some limitations. This compound is sensitive to photobleaching, which can limit its usefulness for long-term experiments. DMNB is also sensitive to changes in pH and temperature, which can affect its fluorescence properties. Finally, DMNB has a relatively low quantum yield, which can limit its sensitivity in some applications.

Direcciones Futuras

There are several future directions for research on DMNB. One area of interest is the development of new fluorescent probes based on the DMNB scaffold. Researchers are exploring modifications to the DMNB structure that could improve its sensitivity, stability, and quantum yield. Another area of interest is the application of DMNB in new research areas, such as the study of protein-protein interactions and the development of new drug discovery tools. Finally, researchers are exploring the use of DMNB in new imaging techniques, such as super-resolution microscopy and single-molecule imaging. These future directions hold great promise for expanding our understanding of protein-ligand interactions and advancing scientific research in many fields.

Conclusion

In conclusion, DMNB is a valuable tool for studying protein conformational changes and protein-ligand interactions. This compound is easy to synthesize and purify, and has a high sensitivity to changes in the microenvironment of the protein. While DMNB has some limitations, it remains a widely used fluorescent probe in many research labs. The future directions for research on DMNB hold great promise for advancing our understanding of protein-ligand interactions and developing new tools for drug discovery and imaging.

Métodos De Síntesis

DMNB can be synthesized by the reaction of 2,3-dichlorobenzoic acid with 2-methoxy-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields DMNB as a yellow crystalline solid with a purity of more than 95%.

Aplicaciones Científicas De Investigación

DMNB has been extensively used as a fluorescent probe for detecting protein conformational changes and protein-ligand interactions. This compound is highly sensitive to changes in the microenvironment of the protein, such as changes in pH, temperature, and ionic strength. DMNB can be used to study the binding kinetics and thermodynamics of protein-ligand interactions, as well as the conformational changes that occur upon ligand binding.

Propiedades

IUPAC Name |

2,3-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)9-3-2-4-10(15)13(9)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSRIRLXZDQFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B5759423.png)

![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5759445.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5759451.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5759462.png)

![6-chloro-N'-(2-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5759465.png)

![1-[2-chloro-5-(methylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5759469.png)

![2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5759488.png)

![methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5759495.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5759519.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5759539.png)